molecular formula C17H11ClFN3O3 B5164563 1-(4-Chlorophenyl)-5-[(3-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione

1-(4-Chlorophenyl)-5-[(3-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione

Cat. No.: B5164563
M. Wt: 359.7 g/mol
InChI Key: STQLUEZLLBJJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-5-[(3-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chlorophenyl and fluorophenyl groups attached to a pyrimidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-[(3-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3-fluoroaniline to form an imine intermediate. This intermediate is then reacted with barbituric acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-[(3-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: Halogen atoms in the chlorophenyl and fluorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-5-[(3-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-[(3-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(3-fluorophenyl)urea
  • 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea
  • 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol

Uniqueness

1-(4-Chlorophenyl)-5-[(3-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione is unique due to its specific combination of functional groups and the pyrimidine ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-[(3-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3O3/c18-10-4-6-13(7-5-10)22-16(24)14(15(23)21-17(22)25)9-20-12-3-1-2-11(19)8-12/h1-9,24H,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQLUEZLLBJJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.